Dihydrouridine (D) is formed via the enzymatic saturation of uridine’s C5=C6 double bond, resulting in a non-aromatic, flexible pyrimidine ring. This reaction is catalyzed by dihydrouridine synthases (Dus), which utilize a conserved flavin mononucleotide (FMN)-dependent mechanism. The reduction involves stereospecific trans addition of hydrogens across the double bond, with FMN acting as the primary hydride carrier. The catalytic cycle begins with NADPH-mediated reduction of FMN to FMNH₂, followed by hydride transfer from FMNH₂ to the uracil ring’s C6 position. A conserved active-site cysteine residue then protonates C5, completing the reduction [1] [2]. The reaction’s irreversibility is attributed to the loss of aromaticity in the product, which stabilizes the dihydrouridine structure [1] [4].
Table 1: Key Steps in Dihydrouridine Biosynthesis
| Step | Chemical Event | Catalytic Residue/Cofactor |
|---|---|---|
| 1 | NADPH reduces FMN to FMNH₂ | NADPH binding site in TIM barrel |
| 2 | FMNH₂ transfers hydride to C6 of uridine | FMNH₂ (hydride donor) |
| 3 | Protonation of C5 | Conserved cysteine (e.g., Cys107 in hDUS1L) |
| 4 | Saturation of C5=C6 bond | N/A |
Dus enzymes constitute an evolutionarily conserved family of NADPH-dependent reductases classified into eight subfamilies (DusA–DusD in bacteria; Dus1–Dus4 in eukaryotes). These enzymes exhibit distinct tRNA specificity:
Structurally, Dus enzymes share a catalytic TIM-barrel domain that binds FMN and NADPH, and a helical domain (HD) for tRNA recognition. Eukaryotic Dus2 uniquely incorporates an additional double-stranded RNA-binding domain (dsRBD) that enhances tRNA affinity and positioning [3] [5]. Kinetic studies reveal that Dus enzymes exhibit significantly higher activity (>600-fold) on in vivo modified tRNAs compared to in vitro transcripts, indicating dependence on prior tRNA modifications for optimal function [2].
Substrate recognition by Dus enzymes involves:
Table 2: Dus Subfamilies and Catalytic Profiles
| Subfamily | Target Positions | Organism | Structural Features |
|---|---|---|---|
| Dus1/Dus1L | D16, D17 | Eukaryotes | TIM barrel + HD; recognizes D-loop |
| Dus2/Dus2L | D20 | Eukaryotes | TIM barrel + HD + dsRBD |
| DusA | D20, D20a | Bacteria | TIM barrel + HD; tRNA rotation |
| DusB | D17 | Bacteria | Minimal helical domain |
| DusC | D16 | Bacteria | Extended RNA-binding loops |
FMN serves as the central redox cofactor in Dus enzymes, cycling between oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH₂) states. Key dynamics include:
FMN’s role extends beyond electron transfer; it stabilizes the uracil ring in a distorted conformation optimal for reduction, as observed in crystal structures of bacterial Dus-tRNA complexes [3] [7]. The FMN binding pocket within the TIM barrel is highly conserved, with mutations in this region (e.g., FMN-contact residues) abolishing activity across all Dus subfamilies [2] [6].
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